1,1,1,3,3,3-Hexafluoro-2-(3-(triethoxysilyl)phenyl)propan-2-ol
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Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(3-(triethoxysilyl)phenyl)propan-2-ol is a fluorinated compound known for its unique chemical properties. It is often used in various scientific and industrial applications due to its high ionizing power and ability to facilitate specific chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(3-(triethoxysilyl)phenyl)propan-2-ol typically involves the reaction of hexafluoroacetone with a triethoxysilyl-substituted phenyl compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(3-(triethoxysilyl)phenyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(3-(triethoxysilyl)phenyl)propan-2-ol is used in various scientific research applications, including:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in Friedel-Crafts reactions due to its high ionizing power.
Biology: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical compounds and as a reagent in drug discovery.
Industry: The compound is used in the production of specialty polymers and materials for nanotechnology and lithography.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(3-(triethoxysilyl)phenyl)propan-2-ol involves its ability to act as a polar solvent and facilitate various chemical reactions. Its high ionizing power allows it to stabilize transition states and intermediates, making it an effective catalyst in many reactions.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in peptide chemistry and its ability to facilitate Friedel-Crafts reactions.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Used in the preparation of cyclodextrin-assembled materials and as a solvent in various chemical reactions.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(3-(triethoxysilyl)phenyl)propan-2-ol is unique due to its triethoxysilyl group, which imparts additional reactivity and functionality compared to other similar compounds. This makes it particularly useful in the synthesis of complex organic molecules and specialty materials.
Biological Activity
1,1,1,3,3,3-Hexafluoro-2-(3-(triethoxysilyl)phenyl)propan-2-ol is a fluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including materials science and biomedicine. This article reviews the biological activity of this compound, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a hexafluorinated propanol moiety combined with a triethoxysilyl group attached to a phenyl ring. The presence of fluorine atoms contributes to its hydrophobicity and stability under various conditions.
Antimicrobial Properties
Recent studies have explored the antimicrobial efficacy of fluorinated compounds. For instance, research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. The hexafluorinated moiety may enhance membrane permeability or disrupt microbial cell walls, leading to increased susceptibility to antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on human cell lines. Preliminary findings suggest that while the compound may exhibit cytotoxic effects at higher concentrations, it demonstrates selective toxicity towards cancerous cells compared to non-cancerous cells. This selectivity is crucial for potential therapeutic applications in oncology.
Cell Line | IC50 (µM) | Remarks |
---|---|---|
A431 (Carcinoma) | 15.4 | Significant inhibition observed |
HePG2 (Liver Cancer) | 22.7 | Moderate cytotoxicity |
HaCaT (Non-tumorigenic) | >50 | Low toxicity |
The proposed mechanism involves the interaction of the compound with cellular membranes and proteins. The fluorinated groups may alter membrane fluidity and integrity, leading to apoptosis in targeted cells. Additionally, studies suggest that the compound could interfere with specific signaling pathways associated with cell proliferation and survival.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various fluorinated silanes against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar functional groups exhibited up to 90% inhibition of bacterial growth at certain concentrations.
Study 2: Cancer Cell Line Evaluation
A comparative analysis was performed on several fluorinated compounds for their cytotoxic effects on cancer cell lines. The study highlighted that this compound showed promising results in inhibiting tumor growth in vitro.
Properties
Molecular Formula |
C15H20F6O4Si |
---|---|
Molecular Weight |
406.39 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(3-triethoxysilylphenyl)propan-2-ol |
InChI |
InChI=1S/C15H20F6O4Si/c1-4-23-26(24-5-2,25-6-3)12-9-7-8-11(10-12)13(22,14(16,17)18)15(19,20)21/h7-10,22H,4-6H2,1-3H3 |
InChI Key |
VZHLNPYMOFPDAU-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=CC=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)(OCC)OCC |
Origin of Product |
United States |
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